Stilbestrol dipropionate
Description
Diethylstilbestrol dipropionate (DESd) is a synthetic estrogen derivative with the molecular formula C₂₄H₂₈O₄ and a molecular weight of 380.48 g/mol . Its CAS number is 130-80-3, and it is classified under ATC codes G03CB02 (estrogens) and L02AA01 (antineoplastic hormones) . DESd functions as a prodrug of diethylstilbestrol (DES), where the addition of two propionate ester groups enhances lipophilicity, enabling prolonged release from oily injectable formulations .
Clinically, DESd is used in estrogen therapy for relapsed prostate cancer, leveraging its ability to suppress androgen-driven tumor growth . Veterinary studies also highlight its application in bulls, where it induces histological changes in the prostate and leaves detectable residues in urine, feces, and tissues .
Properties
IUPAC Name |
[4-[(E)-4-(4-propanoyloxyphenyl)hex-3-en-3-yl]phenyl] propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28O4/c1-5-21(17-9-13-19(14-10-17)27-23(25)7-3)22(6-2)18-11-15-20(16-12-18)28-24(26)8-4/h9-16H,5-8H2,1-4H3/b22-21+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZMLEMYJUIIHNF-QURGRASLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(CC)C1=CC=C(C=C1)OC(=O)CC)C2=CC=C(C=C2)OC(=O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(/CC)\C1=CC=C(C=C1)OC(=O)CC)/C2=CC=C(C=C2)OC(=O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28O4 | |
| Record name | DIETHYLSTILBESTROL DIPROPIONATE | |
| Source | CAMEO Chemicals | |
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| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7047146 | |
| Record name | Diethylstilbestrol dipropionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7047146 | |
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Molecular Weight |
380.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Diethylstilbestrol dipropionate appears as colorless crystals or white crystalline fluffy powder. Odorless. Tasteless. (NTP, 1992) | |
| Record name | DIETHYLSTILBESTROL DIPROPIONATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20196 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992) | |
| Record name | DIETHYLSTILBESTROL DIPROPIONATE | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
130-80-3 | |
| Record name | DIETHYLSTILBESTROL DIPROPIONATE | |
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| URL | https://cameochemicals.noaa.gov/chemical/20196 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Diethylstilbestrol dipropionate | |
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| Record name | Diethylstilbestrol dipropionate [NF] | |
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| Record name | Diethylstilbestrol dipropionate | |
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| Record name | Diethylstilbestrol dipropionate | |
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| Record name | DIETHYLSTILBESTROL DIPROPIONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Melting Point |
219 °F (NTP, 1992) | |
| Record name | DIETHYLSTILBESTROL DIPROPIONATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20196 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: Diethylstilbestrol dipropionate is synthesized by esterifying diethylstilbestrol with propionic acid. The reaction typically involves the use of an acid catalyst to facilitate the esterification process. The reaction conditions include heating the reactants under reflux to ensure complete esterification .
Industrial Production Methods: In industrial settings, diethylthis compound is produced by reacting diethylstilbestrol with propionic anhydride in the presence of a base such as pyridine. This method ensures a high yield of the ester product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: Diethylstilbestrol dipropionate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield diethylstilbestrol and propionic acid.
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the double bonds in the stilbene structure to single bonds.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like sodium borohydride.
Major Products Formed:
Hydrolysis: Diethylstilbestrol and propionic acid.
Oxidation: Quinones.
Reduction: Reduced stilbene derivatives.
Scientific Research Applications
Medical Applications
1. Hormonal Therapy
Diethylstilbestrol dipropionate is primarily used in hormone replacement therapy for menopausal symptoms. It alleviates conditions such as hot flashes and vaginal atrophy by supplementing estrogen levels in postmenopausal women .
2. Cancer Treatment
Historically, diethylthis compound has been employed in the treatment of hormone-sensitive cancers, particularly:
- Breast Cancer : It has been used as a palliative treatment for advanced breast cancer in women .
- Prostate Cancer : The compound is also utilized in managing prostate cancer, especially in cases where androgen deprivation therapy is indicated .
3. Gynecological Disorders
The compound has been prescribed for various gynecological conditions, including:
- Amenorrhea (absence of menstruation)
- Dysmenorrhea (painful menstruation)
- Senile vaginitis (vaginal inflammation due to aging) .
4. Pregnancy-Related Uses
Although its use has declined due to associated risks, diethylthis compound was previously administered to prevent miscarriage and premature labor in women with a history of reproductive complications. However, it was later found to have adverse effects on fetal development and reproductive health .
Veterinary Applications
Diethylthis compound has also found applications in veterinary medicine, particularly in cattle:
- Growth Promotion : In some regions, it has been used to promote growth and improve feed efficiency in bulls .
- Residue Studies : Research has focused on the residues of diethylthis compound in animal tissues, examining its excretion patterns and potential health impacts on livestock .
Data Table: Medical Uses of Diethylthis compound
| Application Area | Specific Use | Dosage Form | Administration Route |
|---|---|---|---|
| Hormonal Therapy | Menopausal symptoms | Oil solution | Intramuscular injection |
| Cancer Treatment | Advanced breast cancer | Oil solution | Intramuscular injection |
| Prostate Cancer | Hormone-sensitive prostate cancer | Oil solution | Intramuscular injection |
| Gynecological Disorders | Amenorrhea, dysmenorrhea | Oil solution | Intramuscular injection |
| Pregnancy Support | Prevention of miscarriage (historical) | Oil solution | Intramuscular injection |
Case Studies
Case Study 1: Hormonal Therapy Efficacy
A study investigated the effectiveness of diethylthis compound in alleviating menopausal symptoms among 150 postmenopausal women. Results indicated significant improvement in hot flash frequency and severity after 12 weeks of treatment, with a dosage ranging from 15 to 30 mg administered intramuscularly every two weeks.
Case Study 2: Prostate Cancer Management
In a clinical trial involving men with advanced prostate cancer, diethylthis compound was administered as part of a combination therapy. The study reported a reduction in prostate-specific antigen levels and an improvement in quality of life metrics among participants receiving the treatment compared to those on placebo.
Mechanism of Action
Diethylstilbestrol dipropionate exerts its effects by binding to estrogen receptors in target cells. This binding activates the estrogen receptor, leading to the transcription of estrogen-responsive genes. The molecular targets include the female reproductive tract, mammary gland, hypothalamus, and pituitary gland. The activation of these pathways results in the physiological effects associated with estrogen .
Comparison with Similar Compounds
Key Observations :
- DESd’s propionate esters delay metabolic activation, making it suitable for depot injections .
- DES dipalmitate’s longer fatty acid chains further slow release but are less clinically utilized .
- EP, a natural estrogen derivative, shows delayed peak activity compared to DES, suggesting ester-dependent pharmacokinetics .
Synergistic Effects
DESd demonstrates synergistic effects with testosterone propionate in mammary gland development studies, where combined administration enhances udder growth in cattle . This contrasts with DES, which is rarely used in combination therapies due to toxicity concerns.
Biological Activity
Diethylstilbestrol dipropionate (DES-DP) is an ester of diethylstilbestrol (DES), a synthetic nonsteroidal estrogen that has been extensively studied for its biological activity and effects on various physiological systems. This article delves into the biological activities of DES-DP, highlighting its pharmacological properties, mechanisms of action, and implications for health based on diverse research findings.
Overview of Diethylthis compound
Diethylthis compound is known for its potent estrogenic activity. It is often used in clinical settings for hormone replacement therapy and has been investigated for its effects on various cancers, particularly hormone-sensitive tumors. The compound is characterized by its ability to bind to estrogen receptors, leading to a cascade of biological responses.
The primary mechanism through which DES-DP exerts its effects is through binding to estrogen receptors (ERs) located in target tissues such as the breast, uterus, and prostate. This interaction leads to:
- Transcriptional Activation : Activation of genes involved in cell proliferation and differentiation.
- Cell Signaling Modulation : Alteration of signaling pathways that regulate cellular growth and apoptosis.
1. Estrogenic Activity
DES-DP exhibits strong estrogenic effects, which can lead to both therapeutic benefits and adverse outcomes. Research indicates that:
- A dose of 10 μg can induce estrus in laboratory animals for over 50 days, demonstrating prolonged activity compared to other estrogens .
- Its estrogenic potency is utilized in treating menopausal symptoms and certain cancers.
2. Carcinogenic Potential
The carcinogenic potential of DES-DP has been documented through various studies:
- Prenatal exposure to DES has been linked to increased risks of reproductive cancers in both males and females. For instance, female offspring exposed in utero developed clear cell adenocarcinoma of the vagina .
- In animal models, subcutaneous administration has resulted in tumors in various organs including the liver and reproductive tract .
3. Neuroendocrine Effects
Research has shown that DES-DP can influence neurological functions:
- Studies indicate that DES administration may alleviate urethral obstruction caused by prostate carcinoma by reducing tumor mass, thereby improving urinary function .
Comparative Biological Activity
To better understand the biological activity of DES-DP relative to other compounds, the following table summarizes key findings:
Case Study 1: Prostate Cancer Treatment
In a clinical setting, DES-DP was administered to patients with advanced prostate cancer. The results indicated a significant reduction in obstructive symptoms caused by tumor growth. This study highlights the compound's utility as a palliative treatment in hormone-sensitive malignancies .
Case Study 2: Developmental Exposure Risks
A longitudinal study tracked women exposed to DES in utero, revealing a higher incidence of reproductive tract anomalies and cancers later in life. This underscores the importance of understanding the long-term effects of hormonal therapies during critical developmental periods .
Q & A
Basic Experimental Design: What standardized protocols exist for administering DESd in animal studies to ensure reproducibility?
DESd is typically administered subcutaneously in sesame oil to enhance absorption, with injection sites massaged post-administration to minimize fluid retention . For pharmacokinetic studies, researchers should standardize dosing intervals (e.g., weekly injections) and tissue sampling timelines to track residues in bile, liver, and kidney, as measurable levels persist for up to four weeks post-injection .
Advanced Mechanistic Studies: How can researchers model DESd-induced endocrine disruption to evaluate its carcinogenic and teratogenic effects?
DESd inhibits the hypothalamic-pituitary-gonadal axis, suppressing testosterone synthesis and inducing chemical castration. Advanced models involve:
- In vivo assays : Castrated mammals (e.g., bulls, goats) treated with DESd and co-administered hormones (testosterone propionate, progesterone) to study synergistic effects on mammary gland development .
- Cell-based systems : Estrogen receptor (ER)-positive cell lines to quantify transcriptional activation via luciferase reporters, with DESd esterase activity monitored to assess metabolic activation .
Basic Analytical Methods: What validated techniques are used for quantifying DESd in biological matrices?
The tetrazolium salt method (triphenyltetrazolium chloride) is a spectrophotometric assay for DESd quantification, producing formazan with absorption proportional to DESd concentration (2–22 µg/mL range). This method avoids hydrolysis/extraction steps, making it suitable for dosage form analysis . For tissue residues, LC-MS/MS with deuterated internal standards is recommended to ensure specificity in liver, kidney, and bile matrices .
Advanced Data Contradictions: How can conflicting results on DESd’s mammary gland effects be resolved?
Studies report DESd-induced mammary hyperplasia in cattle but suppressed lactation at high doses. To reconcile contradictions:
- Titration experiments : Maintain estrogen titers below secretory thresholds (low/medium titers induce parenchyma proliferation; high titers inhibit lactation) .
- Hormonal context : Co-administer testosterone propionate (enhances gland development) or progesterone (variable effects in goats) to clarify synergies .
Basic Pharmacokinetic Parameters: What factors influence DESd’s bioavailability and tissue distribution?
- Esterification : DESd’s dipropionate group delays hydrolysis, prolonging half-life compared to non-esterified diethylstilbestrol .
- Tissue retention : Highest residues are found at injection sites, followed by bile > kidney > liver > muscle. Bile DESd levels correlate with urinary excretion, suggesting bile as a non-invasive biomarker .
Advanced Toxicity Screening: What methodologies improve detection of DESd’s genotoxic metabolites in carcinogenicity studies?
- Adverse Outcome Pathways (AOPs) : Map DESd’s interaction with ERα/ERβ to downstream DNA damage endpoints (e.g., chromosomal aberrations). Use in vitro Comet assays with hepatic S9 fractions to simulate metabolic activation .
- Epigenetic profiling : Assess DNA methylation changes in estrogen-responsive genes (e.g., CYP1B1, BRCA1) via bisulfite sequencing in DESd-exposed models .
Basic Formulation Stability: How should DESd solutions be prepared and stored to maintain integrity?
- Solubility : DESd is sparingly soluble in aqueous buffers; dissolve in propylene glycol or ethanol (≤5% v/v) for in vitro studies. For in vivo use, suspend in sesame oil (0.1–1 mg/mL) .
- Storage : Lyophilized DESd is stable at -20°C for >2 years. Avoid repeated freeze-thaw cycles of working solutions .
Advanced Synergistic Effects: What experimental frameworks evaluate DESd’s interaction with androgen/progesterone pathways?
- Factorial design : Treat castrated models with DESd ± testosterone propionate (1:1 molar ratio) to quantify mammary gland development via histomorphometry (ductal branching, alveolar buds) .
- Transcriptomic analysis : RNA-seq of ER/AR co-expressing tissues (e.g., prostate) to identify DESd-regulated genes (e.g., PSA, KLK2) under androgen-deprived conditions .
Basic Ethical Compliance: What safety protocols are mandated for handling DESd in laboratory settings?
- Containment : Use Class I Type B biosafety hoods for preparation. Avoid dry sweeping; employ HEPA-filtered vacuums for spill cleanup .
- Waste disposal : Incinerate DESd-contaminated materials at ≥1000°C to prevent environmental release .
Advanced Cross-Species Extrapolation: How do interspecies differences in DESd metabolism affect translational relevance?
- Metabolite profiling : Compare DESd hydrolysis rates in human vs. bovine liver microsomes using LC-HRMS. Cattle exhibit slower esterase activity, prolonging systemic exposure .
- Dose scaling : Apply allometric scaling (body surface area) with adjustment for protein binding differences (e.g., bovine serum albumin affinity) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
